molecular formula C7H7BrClNO3 B2999910 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide CAS No. 2230807-81-3

2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide

Cat. No.: B2999910
CAS No.: 2230807-81-3
M. Wt: 268.49
InChI Key: IWWYROJWKWCLIZ-UHFFFAOYSA-N
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Description

“2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide” is a chemical compound with the CAS Number: 2230807-81-3 . It has a molecular weight of 268.49 and its IUPAC name is this compound . This compound belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl groups .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClNO3.BrH/c8-4-2-1-3 (7 (11)12)5 (9)6 (4)10;/h1-2,10H,9H2, (H,11,12);1H . This code provides a specific string of characters that represent the molecular structure of the compound.

Scientific Research Applications

Photodecomposition and Environmental Impact Studies on chlorobenzoic acids, like the work by Crosby and Leitis (1969), explored the photodecomposition of chlorobenzoic acids in aqueous solutions, leading to the formation of hydroxybenzoic acids (Crosby & Leitis, 1969). This research underscores the environmental fate of chlorinated aromatic compounds and their transformations under ultraviolet irradiation, relevant for understanding the degradation pathways of similar compounds, including 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide, in aquatic environments.

Synthesis and Chemical Characterization Feng Yu-chuan (2012) synthesized 2,4,6-Tribromo-3-hydroxybenzoic acid, a compound with high sensitivity for the determination of phenol, using amino benzoic acid through a series of chemical reactions (Feng, 2012). This demonstrates the versatility of hydroxybenzoic acid derivatives in creating sensitive reagents for analytical chemistry, potentially extending to the synthesis and applications of this compound.

Contribution to Antibiotic Biosynthesis Becker (1984) discussed the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid for studies on the biosynthesis and synthesis of antibiotics (Becker, 1984). This research highlights the importance of chlorinated and hydroxylated benzoic acids in the development of antibiotic compounds, suggesting a potential area of application for this compound in pharmaceutical research.

Fabrication of Organometallic Crystalline Materials Research by Bacchi et al. (2012) utilized aminobenzoic acid isomers to synthesize half-sandwich Ru(II) complexes, illustrating the role of these compounds in creating materials with tailored intermolecular interactions and host–guest properties (Bacchi et al., 2012). Such studies indicate the potential of this compound in materials science, especially in the design of responsive crystalline materials with specific functional properties.

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

2-amino-4-chloro-3-hydroxybenzoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3.BrH/c8-4-2-1-3(7(11)12)5(9)6(4)10;/h1-2,10H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWYROJWKWCLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)N)O)Cl.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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